molecular formula C₂₀H₃₅NO₂ B1662736 Dopropidil CAS No. 79700-61-1

Dopropidil

Cat. No. B1662736
CAS RN: 79700-61-1
M. Wt: 321.5 g/mol
InChI Key: FITWYAUFKJXWPL-UHFFFAOYSA-N
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Description

Dopropidil is a novel anti-anginal calcium ion modulating agent . It possesses intracellular calcium antagonist activity and anti-ischemic effects in several predictive animal models . The CAS number for Dopropidil is 79700-61-1 .


Synthesis Analysis

The synthesis of Dopropidil involves Sodium hydroxide and 1-(1-PROPYNYL)CYCLOHEXANOL and Benzyltriethylammonium chloride and 1-[2-chloro-3-(2-methylpropoxy)propyl]pyrrolidine .


Molecular Structure Analysis

The molecular weight of Dopropidil is 321.50 . The molecular formula is C20H35NO2 . The SMILES representation is CC#CC1 (OCC (N2CCCC2)COCC ©C)CCCCC1 .


Chemical Reactions Analysis

Dopropidil is able to inhibit caffeine-induced contractions of rabbit renal arteries in a calcium-free medium . It also inhibits norepinephrine (NE)-induced responses .


Physical And Chemical Properties Analysis

Dopropidil has a molecular weight of 321.50 and a molecular formula of C20H35NO2 . It is shipped at room temperature and should be stored under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

1. Dopidines and CNS-Acting Drugs

Dopropidil is related to a class of agents known as dopidines, which are recognized for their role as dopaminergic stabilizers. A study by Woollard et al. (2012) involved a systematic multivariate mapping of the in vivo effects of dopidines, including pridopidine, in the central nervous system (CNS). This study highlighted that dopidines form a distinct pharmacological cluster, significantly different from other dopaminergic agents, suggesting their unique role in CNS pharmacology, particularly in the treatment of Huntington's disease and other motor symptoms (Woollard et al., 2012).

2. Neuroprotective Effects in Huntington Disease

Pridopidine, a dopaminergic stabilizer related to dopropidil, has been evaluated for its neuroprotective effects in Huntington disease models. Squitieri et al. (2015) demonstrated that pridopidine administration in R6/2 mice resulted in improved motor performance and exerted anti-apoptotic effects, highlighting its potential as a molecule with disease-modifying properties in Huntington disease (Squitieri et al., 2015).

3. In Vivo Systems Response Profiling

The application of in vivo systems response profiling in CNS drug discovery has been leveraged to assess compounds like dopidines. Waters et al. (2017) discussed the use of this approach for CNS active compounds, where dopidines displayed a distinct phenotypic profile. This methodology aids in mapping in vivo profiles of CNS compounds, providing a framework for translational mapping crucial in CNS drug discovery (Waters et al., 2017).

properties

IUPAC Name

1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWYAUFKJXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117241-47-1 (hydrochloride)
Record name Dopropidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30868539
Record name 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dopropidil

CAS RN

79700-61-1
Record name Dopropidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOPROPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
FIM Bonke, H Bonke, CJHJ Kirchhof - Journal of cardiovascular …, 1993 - journals.lww.com
The electrophysiologic effects of ORG 30701 (1–8 x 10–6 M) were tested in a thin, two-dimensional sheet of ventricular myocardium. Special attention was paid to a possible promotion …
Number of citations: 1 journals.lww.com
J Planellas, P Coudray, E Winslow… - Cardiovascular drug …, 1994 - Wiley Online Library
… , dopropidil inhibited norepinephnne-induced responses (Table 1). The inhibitory effect of dopropidil … prazosin binding studies show no affinity of dopropidil for this receptor site (pKi < 5). …
Number of citations: 3 onlinelibrary.wiley.com
D Nisato, J Lacour - ncbi.nlm.nih.gov
angiotensin II (All) antagonist without any agonistic properties. It inhibits the binding of [1251] AII in rat liver membranes (1-1 subtype) its ICso being 1.3 nM, and does not interact with AlJ…
Number of citations: 0 www.ncbi.nlm.nih.gov
PA Van Zwieten - American Heart Journal, 1993 - Elsevier
The therapeutic efficacy of calcium antagonists in ischemic disorders of various tissues is attributed to vasodilator and antivasoconstrictor activities. A direct, energy-conserving, …
Number of citations: 36 www.sciencedirect.com
VV Ranade, ME Wolf, AD Mosnaim - Expert Opinion on …, 1995 - Taylor & Francis
In the more industrialised part of the world, sudden cardiac (arrhythmic) death has remained, throughout recent years, the leading cause of mortality. Preventing lethal arrhythmias has …
Number of citations: 6 www.tandfonline.com
MMY Wong - 2007 - open.library.ubc.ca
Context-Calcium channel blockers (CCBs) are widely used drugs to lower elevated blood pressure and manage angina and arrhythmias. Although the goal of antihypertensive therapy …
Number of citations: 2 open.library.ubc.ca
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
J Leboeuf, R Massingham - European Journal of Pharmacology, 1990 - Elsevier
Number of citations: 2
M Ferrier, S Baudet, J Leboeuf, C Leoty… - Journal of Molecular …, 1991 - Academic Press
Number of citations: 1
G Dureng, M Beaughard, M Constantin… - European Journal of …, 1990 - Elsevier
Number of citations: 1

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